6-Bromo-2-chloro-8-methoxyquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-8-methoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-14-7-3-6(10)2-5-4-12-9(11)13-8(5)7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDRLOKFLWCFAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CN=C(N=C12)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674301 |

Source

|

| Record name | 6-Bromo-2-chloro-8-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953039-14-0 |

Source

|

| Record name | 6-Bromo-2-chloro-8-methoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953039-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-chloro-8-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-2-chloro-8-methoxyquinazoline physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-2-chloro-8-methoxyquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of its functional groups—a reactive chloro group at the 2-position, a bromo substituent for further functionalization at the 6-position, and an electron-donating methoxy group at the 8-position—makes it a valuable scaffold for the synthesis of diverse molecular entities with potential therapeutic applications.

Core Molecular Attributes

This compound, identified by the CAS Number 953039-14-0, is a substituted quinazoline derivative. The quinazoline core is a well-established pharmacophore found in numerous biologically active compounds, including anticancer and anti-inflammatory agents.[1] The substituents on this particular derivative offer multiple avenues for chemical modification, rendering it a versatile intermediate in synthetic chemistry.

Structural and Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. While experimentally determined data for some properties are not widely published, analogous compounds provide insightful predictions.[2]

| Property | Value | Source |

| CAS Number | 953039-14-0 | [3] |

| Molecular Formula | C₉H₆BrClN₂O | [3] |

| Molecular Weight | 273.51 g/mol | [3] |

| Appearance | Predicted to be a solid | - |

| Melting Point | Not explicitly available. Analogous brominated quinolinones exhibit high melting points.[2] | - |

| Solubility | Predicted to have moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).[2] | - |

| Storage | 2-8°C, Sealed, Inert Gas | [3] |

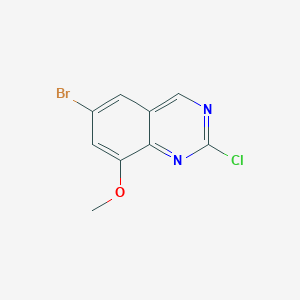

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one (Precursor)

The synthesis of the quinazolinone precursor likely starts from a suitably substituted anthranilic acid, followed by cyclization. An alternative approach involves the bromination of a pre-formed 8-methoxyquinolin-2(1H)-one.

Illustrative Protocol (adapted from analogous syntheses): [2][6]

-

Starting Material: 2-Amino-3-methoxybenzoic acid.

-

Cyclization: React the anthranilic acid derivative with a suitable one-carbon source, such as formamide or urea, under heating to form the quinazolinone ring.

-

Bromination: The resulting 8-methoxyquinazolin-2(1H)-one is then regioselectively brominated at the 6-position. A common method for this transformation is the use of N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF).[2]

-

Work-up and Purification: The reaction mixture is typically worked up by quenching with water, followed by filtration to collect the solid product. Purification can be achieved by recrystallization from a suitable solvent.

Step 2: Chlorination to this compound

The conversion of the 2-quinazolinone to the 2-chloroquinazoline is a standard transformation in heterocyclic chemistry.

Experimental Protocol (adapted from analogous syntheses): [4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Bromo-8-methoxyquinazolin-2(1H)-one in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Work-up: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is largely dictated by the electrophilic nature of the chloro-substituted pyrimidine ring and the potential for cross-coupling reactions at the bromo-substituted benzene ring.

Nucleophilic Aromatic Substitution at the 2-Position

The chlorine atom at the 2-position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, which is a cornerstone of library synthesis in drug discovery programs. The electron-withdrawing nature of the quinazoline nitrogen atoms activates the 2-position towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. This capability is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.

Role in Drug Discovery

The quinazoline scaffold is a key component of several approved drugs, particularly in oncology. The ability to functionalize this compound at two distinct positions allows for the generation of a diverse library of compounds for screening against various biological targets, such as protein kinases.[1] The methoxy group at the 8-position can also influence the compound's pharmacokinetic properties and binding interactions with target proteins.

Spectral Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring and a singlet for the methoxy group protons. The aromatic region would likely display a set of coupled signals corresponding to the protons at the 5- and 7-positions, and a singlet for the proton at the 4-position.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide signals for all nine carbon atoms in the molecule. The chemical shifts of the carbons would be influenced by the attached substituents. The carbon bearing the chlorine atom (C-2) and the carbons of the quinazoline core would appear in the aromatic region, while the methoxy carbon would resonate in the upfield region.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (273.51 g/mol ). A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: Based on data for analogous compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8][9]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.[3]

-

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its multifunctional nature allows for the synthesis of a wide array of novel compounds with the potential for diverse biological activities. This guide provides a foundational understanding of its properties, a proposed synthetic strategy, and key safety considerations to aid researchers in their scientific endeavors. Further experimental validation of its physical and spectral properties will be invaluable to the scientific community.

References

-

SciSpace. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-chloroquinazoline. Retrieved from [Link]

-

Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Darou, 32(1), 1-17. [Link]

-

Faghih, Z., Rahmannejadi, N., Sabet, R., Zomorodian, K., Asad, M., & Khabnadideh, S. (2019). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Journal of reports in pharmaceutical sciences, 8(2), 245–251. [Link]

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

- Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- Google Patents. (n.d.). US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.

-

Faghih, Z., Rahmannejadi, N., Sabet, R., Zomorodian, K., Asad, M., & Khabnadideh, S. (2019). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 6-bromo-8-methoxyquinolin-2(1H)-one () for sale [vulcanchem.com]

- 3. mediresonline.org [mediresonline.org]

- 4. benchchem.com [benchchem.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Bromo-8-methoxyquinazolin-2(1h)-one | Chemrio [chemrio.com]

- 9. 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation and Analysis of 6-Bromo-2-chloro-8-methoxyquinazoline

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and analysis of 6-bromo-2-chloro-8-methoxyquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document details a plausible synthetic pathway for the title compound, outlines state-of-the-art analytical methodologies for its characterization, and discusses the interpretation of the resulting spectroscopic data. The protocols and analyses presented herein are designed to be a self-validating system, ensuring scientific integrity and reproducibility for researchers in the field of drug discovery and development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged structure in drug discovery.[2] Its derivatives are known to exhibit a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. The substitution pattern on the quinazoline core plays a crucial role in determining the pharmacological profile of these compounds. Halogenation, particularly at the 6-position, and the introduction of a methoxy group at the 8-position can significantly influence the molecule's potency and selectivity. This guide focuses on the specific structural elucidation of this compound, providing a detailed roadmap for its synthesis and characterization.

Proposed Synthesis of this compound

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid

This initial step involves the regioselective bromination of 2-amino-3-methoxybenzoic acid.

-

Protocol:

-

Dissolve 2-amino-3-methoxybenzoic acid (1.0 eq.) in dichloromethane (DCM).

-

Add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solid product is collected by filtration and washed with DCM to yield 2-amino-5-bromo-3-methoxybenzoic acid.[3]

-

Step 2: Synthesis of 6-Bromo-8-methoxyquinazolin-4(3H)-one

The substituted anthranilic acid is then cyclized to form the quinazolinone core.

-

Protocol:

-

A mixture of 2-amino-5-bromo-3-methoxybenzoic acid (1.0 eq.) and an excess of formamide (10 eq.) is heated to 180°C for 4-6 hours.

-

The reaction is monitored by TLC.

-

After cooling to room temperature, the reaction mixture is poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried to afford 6-bromo-8-methoxyquinazolin-4(3H)-one.

-

Step 3: Synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

The quinazolinone is subsequently chlorinated to introduce reactive chloro groups.

-

Protocol:

-

A mixture of 6-bromo-8-methoxyquinazolin-4(3H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃) (10 eq.) is treated with a catalytic amount of N,N-diisopropylethylamine (DIPEA).

-

The mixture is heated to reflux for 8-12 hours.

-

Excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 6-bromo-2,4-dichloro-8-methoxyquinazoline.

-

Step 4: Selective Reduction to this compound

The final step involves the selective reduction of the more reactive 4-chloro group.

-

Protocol:

-

To a solution of 6-bromo-2,4-dichloro-8-methoxyquinazoline (1.0 eq.) in acetic acid, add zinc dust (2.0 eq.) portion-wise.

-

The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

-

Upon completion, the mixture is filtered through celite, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the final product, this compound.

-

Structural Elucidation and Analytical Characterization

The definitive identification of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.

-

Sample Preparation Protocol:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.10 | s | 1H | H-4 | The proton at the 4-position is expected to be deshielded due to the adjacent nitrogen atom. |

| ~8.15 | d | 1H | H-5 | Aromatic proton ortho to the bromine atom, showing a doublet due to coupling with H-7. |

| ~7.85 | d | 1H | H-7 | Aromatic proton meta to the bromine and ortho to the methoxy group, showing a doublet. |

| ~4.10 | s | 3H | OCH₃ | The methoxy protons will appear as a singlet in the upfield region. |

-

Sample Preparation Protocol:

-

Accurately weigh 20-50 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160.5 | C-2 | Carbon bearing a chlorine atom, significantly deshielded. |

| ~158.0 | C-8a | Quaternary carbon adjacent to the nitrogen and the methoxy-bearing carbon. |

| ~155.0 | C-8 | Carbon attached to the electron-donating methoxy group. |

| ~148.0 | C-4 | Carbon at the 4-position, deshielded by the adjacent nitrogen. |

| ~138.0 | C-5 | Aromatic carbon ortho to the bromine atom. |

| ~128.5 | C-7 | Aromatic carbon. |

| ~122.0 | C-4a | Quaternary carbon at the ring junction. |

| ~118.0 | C-6 | Carbon bearing the bromine atom. |

| ~56.5 | OCH₃ | Methoxy carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Analytical Protocol (Electron Ionization - EI):

-

A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is prepared.

-

The solution is introduced into the mass spectrometer via direct infusion or through a GC inlet.

-

The compound is ionized using a standard electron energy of 70 eV.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

-

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks around m/z 272, 274, and 276.

-

Key Fragmentation Pathways: The fragmentation will likely involve the loss of a chlorine radical, followed by the loss of a methyl radical from the methoxy group, and subsequent cleavage of the quinazoline ring.

-

Fragmentation Analysis Workflow

References

An In-depth Technical Guide to 6-Bromo-2-chloro-8-methoxyquinazoline (CAS 953039-14-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloro-8-methoxyquinazoline is a substituted quinazoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a "privileged structure," known to interact with a variety of biological targets.[1] This guide provides a comprehensive overview of the available physicochemical data, a plausible synthetic approach, and insights into its potential biological significance based on the activities of structurally related compounds.

Physicochemical Properties

While experimental data for this compound is not extensively documented in publicly available literature, its key physicochemical properties can be predicted based on its structure. These predicted values are crucial for designing experimental protocols, including solubility studies and formulation development.

| Property | Value | Source |

| CAS Number | 953039-14-0 | Internal Data |

| Chemical Name | This compound | Internal Data |

| Molecular Formula | C₉H₆BrClN₂O | Internal Data |

| Molecular Weight | 273.51 g/mol | Supplier Data |

| Physical Form | Solid | Supplier Data |

| Purity | 97% | Supplier Data |

| Storage | Refrigerator | Supplier Data |

| Predicted XlogP | 3.2 | PubChem[2] |

| Predicted Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Predicted Rotatable Bond Count | 1 | PubChem[2] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through established methods for quinazoline ring formation. A common and effective strategy involves the cyclization of appropriately substituted anthranilic acid derivatives.[3]

Proposed Synthetic Workflow

A plausible synthetic route, based on general methods for quinazoline synthesis, is outlined below. This multi-step process leverages common organic reactions to construct the target molecule.

Sources

Spectroscopic Blueprint of 6-Bromo-2-chloro-8-methoxyquinazoline: A Technical Guide for Advanced Drug Discovery

This technical guide provides an in-depth analysis of the spectroscopic signature of 6-Bromo-2-chloro-8-methoxyquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. For researchers engaged in the synthesis, characterization, and application of novel quinazoline-based therapeutics, a comprehensive understanding of the molecule's spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation. This document synthesizes predictive data with established spectroscopic principles to offer a robust analytical framework for scientists in the field.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted quinazoline core, a scaffold known for its diverse pharmacological activities. The strategic placement of a bromine atom at the 6-position, a chlorine atom at the 2-position, and a methoxy group at the 8-position creates a unique electronic and steric environment that is reflected in its spectroscopic data. This guide will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both the foundational "what" and the critical "why" behind the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon environments, respectively.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | d | 1H | H-5 |

| ~ 7.6 - 7.8 | d | 1H | H-7 |

| ~ 4.0 | s | 3H | -OCH₃ |

Expert Interpretation of ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is anticipated to display two doublets, corresponding to the two protons on the benzene ring portion of the quinazoline core. The proton at the 5-position (H-5) is expected to be the most downfield-shifted aromatic proton due to the anisotropic effect of the nearby heterocyclic ring and potential deshielding from the bromine at the adjacent position. The proton at the 7-position (H-7) will also appear as a doublet. The methoxy group (-OCH₃) at the 8-position should present as a sharp singlet at approximately 4.0 ppm, a characteristic chemical shift for methoxy protons in such an aromatic system. The absence of a proton at the 4-position simplifies the aromatic region, as the typical H-4 signal of the quinazoline ring is absent.[1]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 162 | C-2 |

| ~ 155 - 157 | C-4 |

| ~ 150 - 152 | C-8a |

| ~ 148 - 150 | C-8 |

| ~ 135 - 137 | C-6 |

| ~ 128 - 130 | C-5 |

| ~ 120 - 122 | C-4a |

| ~ 118 - 120 | C-7 |

| ~ 56 - 58 | -OCH₃ |

Expert Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by several distinct signals in the aromatic region. The carbon atom bearing the chlorine (C-2) is expected to be significantly downfield, typically in the 160-162 ppm range. Similarly, the C-4 carbon will also be in the downfield region. The carbon attached to the methoxy group (C-8) and the bridgehead carbon C-8a will also have characteristic downfield shifts. The carbon bearing the bromine atom (C-6) is anticipated to be in the 135-137 ppm range. The remaining aromatic carbons (C-5, C-4a, and C-7) will appear at their expected chemical shifts. The methoxy carbon will give a distinct signal in the aliphatic region, around 56-58 ppm.[1]

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra of heterocyclic compounds would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 500 MHz instrument, for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. The spectral width should be set to approximately 16 ppm.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions characteristic of the aromatic quinazoline core and the methoxy substituent.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Interpretation |

| ~ 3100 - 3000 | Aromatic C-H stretching |

| ~ 1620 - 1580 | C=N and C=C stretching (quinazoline ring) |

| ~ 1500 - 1400 | Aromatic ring skeletal vibrations |

| ~ 1250 - 1200 | Aryl-O stretching (asymmetric) |

| ~ 1050 - 1000 | Aryl-O stretching (symmetric) |

| ~ 850 - 800 | C-H out-of-plane bending |

| ~ 750 - 700 | C-Cl stretching |

| ~ 600 - 500 | C-Br stretching |

Expert Interpretation of IR Spectrum

The IR spectrum will provide clear evidence for the quinazoline scaffold. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the quinazoline ring will appear as strong bands in the 1620-1580 cm⁻¹ region.[2] Multiple bands in the 1500-1400 cm⁻¹ range are indicative of the aromatic ring's skeletal vibrations. The presence of the methoxy group will be confirmed by strong asymmetric and symmetric aryl-O stretching bands around 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ region. Finally, the carbon-halogen bonds will give rise to absorptions in the lower frequency region of the spectrum, with C-Cl stretching around 750-700 cm⁻¹ and C-Br stretching typically below 600 cm⁻¹.

Experimental Protocol for IR Data Acquisition

For a solid sample like this compound, the following protocol is recommended:

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride.[3]

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3][4]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Spectrum Recording: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| ~ 272/274/276 | [M]⁺, [M+2]⁺, [M+4]⁺ molecular ion cluster |

| ~ 257/259/261 | [M-CH₃]⁺ |

| ~ 229/231/233 | [M-CH₃-CO]⁺ |

| ~ 194/196 | [M-Br]⁺ or [M-Cl-CO-CH₃]⁺ |

Expert Interpretation of Mass Spectrum

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5][6] This will result in a molecular ion cluster with major peaks at m/z values corresponding to the different isotopic combinations, providing a definitive confirmation of the elemental composition.

The fragmentation pattern under electron ionization (a hard ionization technique) is expected to show initial losses of small, stable fragments.[7] A prominent fragmentation pathway would be the loss of a methyl radical (•CH₃) from the methoxy group to form a stable cation. Subsequent loss of carbon monoxide (CO) is also a common fragmentation pathway for such aromatic ethers. The loss of the halogen atoms (Br or Cl) will also be observed, leading to further fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

A typical procedure for obtaining an electron ionization mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[7][8] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizing the Analytical Workflow

To provide a clear overview of the comprehensive spectroscopic analysis of this compound, the following workflow diagram is presented.

Caption: Workflow for the Spectroscopic Analysis of this compound.

The fragmentation pathway in mass spectrometry can be visualized as follows:

Caption: Predicted Fragmentation Pathway of this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By integrating predictive data with established principles of NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic intermediate. This detailed understanding is critical for advancing the development of novel quinazoline-based compounds in the pharmaceutical landscape.

References

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC. [Link]

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Davis. [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

-

Mass Spectrometry of Some Common Functional Groups. University of Calgary. [Link]

-

How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Kintek Solution. [Link]

-

Sample preparation for FT-IR. University of California, Los Angeles. [Link]

Sources

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

The Multifaceted Therapeutic Potential of Substituted Quinazolines: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazoline scaffold represents a cornerstone in medicinal chemistry, underpinning a remarkable diversity of biologically active compounds. This technical guide provides an in-depth exploration of the vast therapeutic potential of substituted quinazolines, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. We delve into the intricate mechanisms of action, highlighting key structure-activity relationships that govern their efficacy. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis and biological evaluation of novel quinazoline derivatives, empowering researchers and drug development professionals to accelerate their discovery programs.

Introduction: The Quinazoline Core - A Privileged Scaffold in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry.[1] Its rigid, planar structure provides an ideal framework for the spatial orientation of various substituents, enabling precise interactions with a multitude of biological targets. This versatility has led to the development of numerous FDA-approved drugs and a plethora of clinical candidates targeting a wide array of diseases.[1][2]

The significance of the quinazoline nucleus lies in its ability to serve as a bioisosteric replacement for other aromatic systems, and its capacity to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, within the active sites of enzymes and receptors.[3] This guide will systematically explore the key biological activities of substituted quinazolines, providing a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting the Engines of Malignancy

The most profound impact of quinazoline derivatives has been in the field of oncology.[4][5] These compounds have been successfully developed as inhibitors of key signaling pathways that drive tumor growth, proliferation, and survival.[6]

Mechanism of Action: Inhibition of Tyrosine Kinases

A primary mechanism by which quinazolines exert their anticancer effects is through the inhibition of protein tyrosine kinases (PTKs).[6] PTKs are crucial enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many cancers.[7]

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades promoting cell proliferation, survival, and metastasis.[4][7] Overexpression or mutation of EGFR is common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[8]

Quinazoline-based EGFR inhibitors, such as Gefitinib and Erlotinib, are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.[6][8]

dot

Caption: EGFR signaling pathway and its inhibition by substituted quinazolines.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[9] Several quinazoline derivatives have been developed as potent inhibitors of VEGFR-2, thereby suppressing tumor-induced angiogenesis.[7]

dot

Caption: VEGFR-2 signaling pathway and its inhibition by substituted quinazolines.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[10] Disruption of microtubule dynamics is a well-established anticancer strategy. Several quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[10] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the aniline ring at the 4-position.[6]

-

4-Anilino Moiety: The 4-anilino group is a critical pharmacophore for EGFR and VEGFR-2 inhibition.[6]

-

Substituents on the Aniline Ring: Small, lipophilic, and electron-withdrawing groups at the meta and para positions of the aniline ring generally enhance activity.[6]

-

6- and 7-Positions of the Quinazoline Ring: Substitution at these positions with small, solubilizing groups, such as methoxy or ethoxy, often improves pharmacokinetic properties and potency.[4]

-

2-Position of the Quinazoline Ring: While many potent inhibitors are unsubstituted at the 2-position, modifications at this site can modulate selectivity and potency.[12]

Data Presentation: Anticancer Activity of Substituted Quinazolines

| Compound ID | R1 (at C2) | R2 (at C6) | R3 (at C7) | R4 (on 4-anilino) | Target | Cell Line | IC50 (µM) | Reference |

| Gefitinib | H | Cl | O(CH2)2morpholine | 3-Cl, 4-F | EGFR | A549 | 0.015 | [6] |

| Erlotinib | H | OCH2C≡CH | OCH2C≡CH | 3-ethynyl | EGFR | NCI-H460 | 0.05 | [4] |

| Compound 1a | H | H | H | 1-hydroxyethyl | Tubulin | A549 | 0.27 | [10] |

| Compound 32 | H | I | H | L-phenylalanine | - | U937 | ~Etoposide | [4] |

| Compound 44 | Imidazolone deriv. | H | H | 4-OCH3 | - | MCF-7 | 3x > Cisplatin | [4] |

| Compound (F) | Cinnamyl thioether | NH2 | H | Benzyl | DHFR | - | 0.6 | [12] |

| Compound (Z) | Aryl | Diethylamino | H | - | Topo I | HCT-15 | 0.28 | [12] |

| Compound (Ab) | Aryl | Diethylamino | H | - | Topo I | HeLa | 0.004 | [12] |

Antimicrobial Activity: Combating Infectious Diseases

Quinazoline and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[13] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.[13]

Mechanism of Action

The precise mechanisms of antimicrobial action for many quinazoline derivatives are still under investigation. However, some have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[13] Others are thought to interfere with cell wall biosynthesis or disrupt microbial cell membranes.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

-

Substitution at C2 and C3: The nature of substituents at the 2- and 3-positions of the quinazolinone ring significantly influences antimicrobial activity.[13]

-

Halogenation: The presence of halogen atoms, particularly at the 6- and 8-positions, can enhance antibacterial and antifungal properties.[13]

-

4-Amino Substitutions: Introduction of substituted amino groups at the 4-position has been shown to improve antimicrobial efficacy.[13]

Data Presentation: Antimicrobial Activity of Substituted Quinazolines

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| 4(3H)-Quinazolinones | S. aureus | 2 | [14] |

| 4(3H)-Quinazolinones | E. faecium | ≥ 8 | [14] |

| Quinazoline-benzimidazole hybrids | S. aureus | - | [15] |

| Quinazoline-benzimidazole hybrids | M. tuberculosis | >50% inhibition | [15] |

| Compound 19 (Quinazolin-4-one) | P. aeruginosa (biofilm) | IC50 = 3.55 µM | [16] |

| Compound 20 (Quinazolin-4-one) | P. aeruginosa (biofilm) | IC50 = 6.86 µM | [16] |

Anti-inflammatory and Analgesic Activity

Quinazoline derivatives have shown significant promise as anti-inflammatory and analgesic agents.[17][18] Their mechanisms of action often involve the inhibition of key inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of quinazolines are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins that mediate inflammation and pain.[19] Some derivatives also inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β by modulating signaling pathways such as NF-κB.[19]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

-

Substitution on the Quinazolinone Ring: The presence of aliphatic substituents at the 3-position and certain aromatic moieties at the 2-position can enhance anti-inflammatory activity.[19]

-

Hybrid Molecules: Hybrid molecules incorporating quinazolinone with other anti-inflammatory pharmacophores, such as ibuprofen, have shown potent activity.[20]

Data Presentation: Anti-inflammatory Activity of Substituted Quinazolines

| Compound ID | R1 (at C2) | R2 (at C3) | R3 (at C6) | In Vivo Model | % Inhibition of Edema | Reference |

| Compound 4 | Mercapto-deriv. | 2-(pyridin-2-yl)ethyl | H | Carrageenan-induced paw edema | Potent | [21] |

| Compound 6 | Mercapto-deriv. | 2-(pyridin-2-yl)ethyl | H | Carrageenan-induced paw edema | Potent | [21] |

| Compound 13i | 3-carboxamide | 5-[(4-sulfamoylbenzyl)oxy] | - | LPS-induced NF-κB | IC50 < 50 µM | [22] |

| Compound 16 | 3-carboxamide | 5-[(4-(methylsulfinyl)benzyloxy] | - | LPS-induced NF-κB | IC50 < 50 µM | [22] |

| 4-nitrostyryl-quinazolinone | 4-nitrostyryl | - | - | Carrageenan-induced paw edema | 62.2–80.7% | [17] |

| 4-hydroxystyryl-quinazolinone | 4-hydroxystyryl | - | - | Carrageenan-induced paw edema | 62.2–80.7% | [17] |

Other Notable Biological Activities

The therapeutic potential of substituted quinazolines extends beyond the aforementioned areas.

-

Antiviral Activity: Certain quinazoline derivatives have demonstrated activity against a range of viruses, including influenza, herpes simplex virus (HSV), and coxsackievirus.[1][8]

-

Antimalarial Activity: The quinazoline scaffold is present in the natural product febrifugine and has inspired the development of potent synthetic antimalarial agents.

-

Anticonvulsant Activity: Some quinazolinone derivatives have shown promising anticonvulsant effects in preclinical models.[17]

Experimental Protocols

To facilitate the exploration of novel quinazoline derivatives, this section provides detailed, step-by-step methodologies for key synthesis and biological evaluation procedures.

Synthesis of 2,4-Disubstituted Quinazolines

dot

Caption: General workflow for the synthesis of 2,4-disubstituted quinazolines.

Protocol: Synthesis of 2,4-Disubstituted Quinazolines

This protocol is adapted from a convenient three-step synthesis starting from anilides.

-

Photo-Fries Rearrangement:

-

Dissolve the starting anilide in deoxygenated acetonitrile (MeCN).

-

Irradiate the solution with a low-pressure mercury lamp (254 nm) at room temperature for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure and purify the resulting ortho-aminoacylbenzene derivative by column chromatography.

-

-

Acylation:

-

Dissolve the ortho-aminoacylbenzene derivative in dichloromethane (CH2Cl2).

-

Add triethylamine (Et3N) and the desired acyl chloride.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acylamide.

-

-

Microwave-Assisted Cyclization:

-

Place the acylamide and ammonium formate (HCOONH4) in a microwave vial.

-

Subject the mixture to microwave irradiation (e.g., 150 W, 150 °C) for approximately 15 minutes.

-

After cooling, partition the residue between ethyl acetate and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final 2,4-disubstituted quinazoline by column chromatography.

-

Biological Evaluation Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test quinazoline derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a recombinant kinase enzyme. The amount of phosphorylation is typically quantified using a luminescence- or fluorescence-based method.

Protocol (Luminescence-based):

-

Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant EGFR or VEGFR-2 enzyme, and various concentrations of the test quinazoline derivative.

-

Reaction Initiation: Add a mixture of the specific substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Add a reagent (e.g., ADP-Glo™) that stops the reaction and converts the generated ADP to ATP, which then drives a luciferase-based light-producing reaction.

-

Luminescence Measurement: Measure the luminescence signal using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a test compound is assessed by its ability to reduce this swelling.

Protocol:

-

Animal Grouping: Divide rats into groups (control, standard drug, and test compound groups).

-

Compound Administration: Administer the test quinazoline derivative or the standard drug (e.g., indomethacin) orally or intraperitoneally.

-

Carrageenan Injection: After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Perspectives

The quinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has yielded significant clinical successes and a deep understanding of their structure-activity relationships. Future research in this area will likely focus on:

-

Development of Multi-Targeted Agents: Designing single molecules that can modulate multiple targets to combat complex diseases like cancer.[9]

-

Overcoming Drug Resistance: Synthesizing novel derivatives that can overcome resistance mechanisms, particularly in the context of EGFR inhibitors.[8]

-

Exploration of New Biological Targets: Investigating the potential of quinazolines to interact with novel and underexplored biological targets.

-

Application of Novel Synthetic Methodologies: Employing green chemistry and other innovative synthetic approaches to create diverse quinazoline libraries more efficiently.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon, fostering the continued exploration and exploitation of the remarkable therapeutic potential of substituted quinazolines.

References

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (No URL provided)

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (No URL provided)

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. Available from: [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. Available from: [Link]

-

Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed. Available from: [Link]

-

An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed. Available from: [Link]

-

Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential - Publish. Available from: [Link]

-

Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC - NIH. Available from: [Link]

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (No URL provided)

-

Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - NIH. Available from: [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. Available from: [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. Available from: [Link]

-

Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Available from: [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available from: [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

IC50 values of the test compounds against the three cancer cell lines. | Download Table. Available from: [Link]

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Available from: [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. Available from: [Link]

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents - Semantic Scholar. Available from: [Link]

-

The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - ResearchGate. Available from: [Link]

-

Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Available from: [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. Available from: [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC - NIH. Available from: [Link]

-

Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC - NIH. Available from: [Link]

-

Recent Developments in the Antimicrobial Activity of Quinazoline - Research in Pharmacy and Health Sciences. Available from: [Link]

-

(PDF) Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - ResearchGate. Available from: [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC - NIH. Available from: [Link]

-

Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC - NIH. Available from: [Link]

-

Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC - PubMed Central. Available from: [Link]

-

Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives - ResearchGate. Available from: [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed - NIH. Available from: [Link]

-

Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line. - ResearchGate. Available from: [Link]

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - NIH. Available from: [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. Available from: [Link]

-

Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. Available from: [Link]

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available from: [Link]

-

Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives | Request PDF - ResearchGate. Available from: [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rphsonline.com [rphsonline.com]

- 16. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents | MDPI [mdpi.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of Novel Quinazoline Derivatives

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to numerous approved therapeutics, particularly in oncology.[1] Its derivatives are well-known as potent protein kinase inhibitors, but their mechanisms can be diverse and complex.[1][2] A thorough understanding of a novel compound's mechanism of action (MoA) is paramount for successful drug development, enabling rational optimization, predicting clinical response, and identifying potential resistance pathways. This in-depth technical guide provides a strategic and methodological framework for researchers, scientists, and drug development professionals to comprehensively investigate the MoA of novel quinazoline derivatives. Moving beyond a simple checklist of experiments, this guide emphasizes the causality behind experimental choices and the integration of orthogonal approaches to build a robust, self-validating mechanistic narrative.

The Strategic Framework for MoA Elucidation

A successful MoA investigation is not a linear path but an iterative cycle of hypothesis generation and validation. The process begins with identifying the molecular target and progressively builds a comprehensive picture of the compound's effects at the biochemical, cellular, and ultimately, physiological levels. The overarching goal is to connect the direct binding of the drug to its target with the observed cellular phenotype.

The following diagram outlines a logical workflow for this investigation. This framework is designed to be adaptable, allowing for iterative refinement as data is generated.

Caption: A strategic workflow for MoA investigation of novel compounds.

Phase 1: Target Identification and Validation

For novel quinazoline derivatives emerging from phenotypic screens (e.g., a screen that identifies compounds inhibiting cancer cell growth), the first critical step is to identify the specific molecular target(s).[3] Without a known target, all subsequent efforts are unguided.

Core Directive: To confidently identify the protein(s) to which the compound binds and that are responsible for the observed biological effect.

Common Methodologies:

-

Affinity-Based Proteomics: This is a direct biochemical approach. The compound is immobilized on a solid support (e.g., beads) and used as "bait" to pull down its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

-

Genetic Approaches (e.g., CRISPR/Cas9 Screening): These methods identify genes that, when knocked out, confer resistance or sensitivity to the compound.[4] This provides strong genetic evidence for a protein's role in the drug's MoA.

-

Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that a protein becomes more resistant to proteolysis when bound to a small molecule.[4] Cells are treated with the compound, lysed, and then subjected to limited proteolysis. The protein that remains intact in the presence of the drug is the putative target.

Trustworthiness Check: It is crucial to use orthogonal methods to validate a putative target. For example, if a kinase is identified via affinity proteomics, validating that siRNA or CRISPR-mediated knockdown of that kinase phenocopies the effect of the compound provides a vital layer of confidence.[4][5]

Phase 2: Biochemical and Biophysical Characterization

Once a primary target is identified and validated, the next phase is to quantify the interaction directly and measure the compound's effect on the target's function in a controlled, in vitro setting. This phase provides the foundational quantitative data, such as potency and binding kinetics.

Biochemical Assays: Quantifying Functional Inhibition

For quinazoline derivatives, the target is often a protein kinase.[1][6] Biochemical assays are designed to measure the enzymatic activity of the target kinase and how it is affected by the compound.

Expertise in Action: The choice of assay format is critical. While traditional radiometric assays are highly sensitive, non-radioactive, luminescence-based formats like ADP-Glo™ or fluorescence-based methods like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) offer high-throughput capabilities with enhanced safety and are now industry standards.[7][8]

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This protocol describes a typical luminescence-based assay to determine the IC50 value of a novel quinazoline derivative against a tyrosine kinase like EGFR.

-

Objective: To measure the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

-

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A lower ADP level corresponds to higher kinase inhibition.[8]

-

Materials & Reagents:

-

Recombinant human EGFR kinase (active)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

-

Test quinazoline derivative (solubilized in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

-

Step-by-Step Procedure:

-

Compound Preparation: Prepare a serial dilution of the novel quinazoline derivative in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.

-

Kinase Reaction Setup:

-

Add 2.5 µL of kinase buffer containing the peptide substrate and ATP to each well. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors are accurately assessed.

-

Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the reaction by adding 2 µL of recombinant EGFR enzyme diluted in kinase buffer.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes. This time should be optimized to ensure the reaction remains in the linear range (typically <20% ATP consumption).

-

Reaction Termination & ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-driven reaction that produces light. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Biophysical Assays: Characterizing the Physical Interaction

Biophysical assays directly measure the binding of the compound to the target protein, providing orthogonal validation to functional data and yielding critical parameters like binding affinity (KD), and association (ka) and dissociation (kd) rates.[9][]

Common Methodologies:

-

Surface Plasmon Resonance (SPR): A gold-standard technique for label-free, real-time analysis of binding kinetics.[11][12][13] The target protein is immobilized on a sensor chip, and the compound is flowed over the surface. Binding is detected as a change in the refractive index.[13]

-

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).[]

-

Cellular Thermal Shift Assay (CETSA): A powerful method that assesses target engagement in a cellular environment. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14][15][16] This technique is discussed further in the cellular context.

Data Presentation: Summarizing Biochemical and Biophysical Data

Quantitative data from these assays should be summarized in a clear, tabular format.

| Compound ID | Target | Biochemical IC50 (nM) | Biophysical KD (nM) (SPR) | Residence Time (1/kd) (min) |

| QZN-001 | EGFR | 15.2 | 25.8 | 45 |

| QZN-002 | EGFR | 120.5 | 150.1 | 12 |

| Gefitinib | EGFR | 20.1 | 30.5 | 40 |

Phase 3: Cellular Mechanism of Action Confirmation

While in vitro assays are essential, they do not fully recapitulate the complex environment of a living cell.[17][18] Cellular assays are required to confirm that the compound engages its target in an intact cell and produces the expected downstream effects, ultimately leading to the desired phenotype.[19][20][21]

Confirming Cellular Target Engagement

The first step is to prove that the compound can penetrate the cell membrane and bind to its intended target.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the binding of the quinazoline derivative to its target protein in intact cells.[22][23]

-

Principle: Ligand binding stabilizes the target protein against heat denaturation. The amount of soluble protein remaining after a heat challenge is quantified, typically by Western blot.[16]

-

Materials & Reagents:

-

Cancer cell line expressing the target protein (e.g., A549 for EGFR)

-

Complete cell culture medium

-

Test quinazoline derivative (solubilized in DMSO)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibody specific to the target protein

-

HRP-conjugated secondary antibody

-

-

Step-by-Step Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

-

Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. This step generates a "melt curve." Immediately cool the tubes on ice.

-

Cell Lysis: Lyse the cells using freeze-thaw cycles followed by the addition of lysis buffer.

-

Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Western Blot Analysis: Collect the supernatant (containing the soluble, stabilized protein). Quantify the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody against the target protein.

-

Data Analysis: Densitometry is used to quantify the band intensity at each temperature. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

-

Downstream Signaling Pathway Analysis

Quinazoline-based kinase inhibitors typically function by blocking critical signaling cascades that drive cell proliferation and survival.[1] For an EGFR inhibitor, this involves the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[24][25] Verifying the inhibition of these pathways is a cornerstone of MoA validation.

Caption: EGFR signaling pathways targeted by quinazoline inhibitors.

Detailed Protocol: Western Blot for Phospho-ERK (p-ERK)

-

Objective: To determine if the quinazoline derivative inhibits EGFR-mediated activation of the downstream MAPK pathway.[26][27][28]

-

Principle: Activation of the MAPK pathway involves a cascade of phosphorylation events.[26] An effective EGFR inhibitor will prevent the phosphorylation of downstream kinases like ERK. Western blotting with phospho-specific antibodies allows for the sensitive detection of these changes.[28][29]

-

Step-by-Step Procedure:

-

Cell Culture and Starvation: Plate a responsive cell line (e.g., A549) and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.

-

Compound Treatment: Pre-treat the cells with the quinazoline derivative at various concentrations for 1-2 hours. Include a vehicle (DMSO) control.

-

Pathway Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to robustly activate the EGFR pathway. Include an unstimulated control.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[27]

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Validation (Stripping and Re-probing): To ensure observed changes are not due to differences in protein loading, the membrane should be stripped and re-probed with an antibody for total ERK. A loading control like β-actin or GAPDH should also be used.[28]

-

Data Analysis: Quantify band intensities using densitometry. A dose-dependent decrease in the ratio of p-ERK to total ERK indicates effective pathway inhibition.

-

Linking Pathway Inhibition to Cellular Phenotype

The final step is to connect the molecular and pathway-level effects to the ultimate cellular outcome, such as the inhibition of proliferation or the induction of apoptosis, which was likely the initial observation in the phenotypic screen.[30][31]

Common Phenotypic Assays:

-

Cell Proliferation Assays: Methods like MTT, CellTiter-Glo®, or real-time cell analysis (e.g., IncuCyte®) can quantify the effect of the compound on cell growth over time.[21]

-

Apoptosis Assays: The induction of programmed cell death can be measured by detecting markers like cleaved caspase-3 (by Western blot) or Annexin V staining (by flow cytometry).[20]

-

Cell Cycle Analysis: Flow cytometry analysis of cells stained with a DNA-intercalating dye (e.g., propidium iodide) can reveal if the compound causes arrest at a specific phase of the cell cycle (e.g., G1 or G2/M).[30]

By demonstrating that the concentration range over which the compound inhibits its target, blocks downstream signaling, and elicits a cellular phenotype are all in agreement, a cohesive and validated MoA is established.

Conclusion

Investigating the mechanism of action of a novel quinazoline derivative is a multi-faceted endeavor that requires a logical, iterative, and evidence-based approach. By integrating direct biochemical and biophysical methods with robust cellular assays, researchers can build a comprehensive and validated model of how their compound works. This detailed understanding is not merely an academic exercise; it is the scientific foundation upon which successful, next-generation therapeutics are built.

References

-

Du, Z., & Lovly, C. M. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. Available at: [Link]

-

Li, Z., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Tan, A. C., & Tan, S. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets. Available at: [Link]

-

MtoZ Biolabs. (n.d.). Drug Target Identification Methods. MtoZ Biolabs. Available at: [Link]

-

Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

-

Bianco, R., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Annali dell'Istituto Superiore di Sanita. Available at: [Link]

-

Wang, D., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]

-